Cas no 2227863-81-0 (rac-(3R,4S)-4-(5-bromo-1,3-thiazol-2-yl)methylpyrrolidin-3-ol)

Technical Introduction: rac-(3R,4S)-4-(5-bromo-1,3-thiazol-2-yl)methylpyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a 5-bromothiazole substituent. This compound is of interest in medicinal chemistry and drug development due to its structural versatility, combining a heterocyclic thiazole moiety with a hydroxyl-functionalized pyrrolidine scaffold. The bromine atom at the 5-position of the thiazole ring enhances reactivity for further functionalization, making it a valuable intermediate in cross-coupling reactions or targeted modifications. The stereochemistry (3R,4S) may influence binding affinity in biologically active molecules, particularly in receptor-targeted applications. Its balanced polarity, conferred by the hydroxyl group, improves solubility for synthetic handling. This compound is suited for exploratory research in pharmacophore design and asymmetric synthesis.
rac-(3R,4S)-4-(5-bromo-1,3-thiazol-2-yl)methylpyrrolidin-3-ol structure
2227863-81-0 structure
Product name:rac-(3R,4S)-4-(5-bromo-1,3-thiazol-2-yl)methylpyrrolidin-3-ol
CAS No:2227863-81-0
MF:C8H11BrN2OS
MW:263.154739618301
CID:5998929
PubChem ID:165786361

rac-(3R,4S)-4-(5-bromo-1,3-thiazol-2-yl)methylpyrrolidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • rac-(3R,4S)-4-(5-bromo-1,3-thiazol-2-yl)methylpyrrolidin-3-ol
    • EN300-1625094
    • 2227863-81-0
    • rac-(3R,4S)-4-[(5-bromo-1,3-thiazol-2-yl)methyl]pyrrolidin-3-ol
    • Inchi: 1S/C8H11BrN2OS/c9-7-4-11-8(13-7)1-5-2-10-3-6(5)12/h4-6,10,12H,1-3H2/t5-,6-/m1/s1
    • InChI Key: SUZBKCZHCVNLEC-PHDIDXHHSA-N
    • SMILES: BrC1=CN=C(C[C@@H]2CNC[C@H]2O)S1

Computed Properties

  • Exact Mass: 261.97755g/mol
  • Monoisotopic Mass: 261.97755g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 73.4Ų
  • XLogP3: 1.3

rac-(3R,4S)-4-(5-bromo-1,3-thiazol-2-yl)methylpyrrolidin-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1625094-2500mg
rac-(3R,4S)-4-[(5-bromo-1,3-thiazol-2-yl)methyl]pyrrolidin-3-ol
2227863-81-0
2500mg
$3988.0 2023-09-22
Enamine
EN300-1625094-5000mg
rac-(3R,4S)-4-[(5-bromo-1,3-thiazol-2-yl)methyl]pyrrolidin-3-ol
2227863-81-0
5000mg
$5900.0 2023-09-22
Enamine
EN300-1625094-2.5g
rac-(3R,4S)-4-[(5-bromo-1,3-thiazol-2-yl)methyl]pyrrolidin-3-ol
2227863-81-0
2.5g
$3988.0 2023-06-04
Enamine
EN300-1625094-1.0g
rac-(3R,4S)-4-[(5-bromo-1,3-thiazol-2-yl)methyl]pyrrolidin-3-ol
2227863-81-0
1g
$2035.0 2023-06-04
Enamine
EN300-1625094-0.1g
rac-(3R,4S)-4-[(5-bromo-1,3-thiazol-2-yl)methyl]pyrrolidin-3-ol
2227863-81-0
0.1g
$1791.0 2023-06-04
Enamine
EN300-1625094-500mg
rac-(3R,4S)-4-[(5-bromo-1,3-thiazol-2-yl)methyl]pyrrolidin-3-ol
2227863-81-0
500mg
$1954.0 2023-09-22
Enamine
EN300-1625094-50mg
rac-(3R,4S)-4-[(5-bromo-1,3-thiazol-2-yl)methyl]pyrrolidin-3-ol
2227863-81-0
50mg
$1709.0 2023-09-22
Enamine
EN300-1625094-1000mg
rac-(3R,4S)-4-[(5-bromo-1,3-thiazol-2-yl)methyl]pyrrolidin-3-ol
2227863-81-0
1000mg
$2035.0 2023-09-22
Enamine
EN300-1625094-10000mg
rac-(3R,4S)-4-[(5-bromo-1,3-thiazol-2-yl)methyl]pyrrolidin-3-ol
2227863-81-0
10000mg
$8749.0 2023-09-22
Enamine
EN300-1625094-0.05g
rac-(3R,4S)-4-[(5-bromo-1,3-thiazol-2-yl)methyl]pyrrolidin-3-ol
2227863-81-0
0.05g
$1709.0 2023-06-04

Additional information on rac-(3R,4S)-4-(5-bromo-1,3-thiazol-2-yl)methylpyrrolidin-3-ol

Comprehensive Overview of rac-(3R,4S)-4-(5-bromo-1,3-thiazol-2-yl)methylpyrrolidin-3-ol (CAS No. 2227863-81-0)

The compound rac-(3R,4S)-4-(5-bromo-1,3-thiazol-2-yl)methylpyrrolidin-3-ol (CAS No. 2227863-81-0) is a chiral pyrrolidine derivative with a 5-bromo-1,3-thiazole substituent. Its unique structural features make it a valuable intermediate in pharmaceutical and agrochemical research. The presence of both a thiazole ring and a pyrrolidine scaffold contributes to its potential bioactivity, particularly in targeting enzymes or receptors involved in metabolic pathways. Researchers are increasingly interested in this compound due to its stereochemical complexity and potential applications in drug discovery.

In recent years, the demand for chiral building blocks like rac-(3R,4S)-4-(5-bromo-1,3-thiazol-2-yl)methylpyrrolidin-3-ol has surged, driven by advancements in asymmetric synthesis and the need for enantiopure pharmaceuticals. The 5-bromo-thiazole moiety is particularly noteworthy, as thiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound's CAS No. 2227863-81-0 is frequently searched in chemical databases, reflecting its growing relevance in medicinal chemistry.

From a synthetic perspective, the pyrrolidin-3-ol core of this compound offers versatile functionalization opportunities. The hydroxyl group at the 3-position allows for further derivatization, while the bromine atom on the thiazole ring enables cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These features make rac-(3R,4S)-4-(5-bromo-1,3-thiazol-2-yl)methylpyrrolidin-3-ol a promising candidate for fragment-based drug design (FBDD) and high-throughput screening (HTS) campaigns.

Environmental and regulatory considerations are also critical when working with this compound. While it is not classified as hazardous, proper handling and disposal protocols should be followed to ensure safety. The thiazole and bromo functionalities necessitate careful storage under inert conditions to prevent degradation. Researchers often inquire about the compound's stability, solubility, and compatibility with common reagents, which are essential for experimental planning.

In the context of AI-driven drug discovery, rac-(3R,4S)-4-(5-bromo-1,3-thiazol-2-yl)methylpyrrolidin-3-ol has been explored as a potential scaffold for virtual screening. Machine learning models trained on similar structures can predict its binding affinity to various biological targets, accelerating hit identification. This aligns with the broader trend of integrating computational and experimental approaches in modern chemistry.

Another area of interest is the compound's role in green chemistry. Researchers are investigating sustainable synthetic routes to minimize waste and energy consumption during its production. The chiral purity of the compound is also a focal point, as enantioselective synthesis methods are being optimized to reduce the need for costly resolution techniques.

In summary, rac-(3R,4S)-4-(5-bromo-1,3-thiazol-2-yl)methylpyrrolidin-3-ol (CAS No. 2227863-81-0) represents a multifaceted tool for chemical research. Its structural complexity, combined with its potential applications in drug development and agrochemicals, makes it a compound of significant interest. As the scientific community continues to explore its properties and derivatives, this molecule is poised to play a pivotal role in advancing synthetic and medicinal chemistry.

Recommend Articles

Recommended suppliers
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司